Methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate is a synthetic compound that acts as a potent and selective agonist of the cannabinoid receptor. This compound exhibits high affinity for the CB1 receptor subtype, making it a valuable tool in pharmacological studies investigating the endocannabinoid system. Its structural similarity to other cannabinoid receptor ligands allows researchers to explore structure-activity relationships and develop a deeper understanding of ligand-receptor interactions. Specifically, this compound belongs to the (aminoalkyl)indole class of cannabinoid agonists. Research utilizing this compound has significantly contributed to our knowledge of cannabinoid receptor pharmacology, particularly in relation to its role in analgesia and other physiological processes.
The synthesis of methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate, specifically the enantiomer (R)-(+)-methanone (WIN 55,212-2), is described in the literature. This synthesis involves several steps, beginning with the construction of a conformationally restrained heterocyclic analog of pravadoline, where the morpholinoethyl side chain is tethered to the indole nucleus. The specific details of the synthesis, including reaction conditions and reagents, are elaborated upon in the source material.
While a specific molecular structure analysis for methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate is not detailed in the provided papers, insights can be drawn from its structural analogs, particularly WIN 55,212-2. WIN 55,212-2, an (aminoalkyl)indole, contains a morpholine ring, crucial for its interaction with the cannabinoid receptor. Studies involving structural analogs of WIN 55,212-2 have elucidated the importance of the morpholine nitrogen's orientation for binding affinity and activity. This suggests that the morpholine ring in methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate likely plays a significant role in its interaction with the cannabinoid receptor. Further studies, including X-ray crystallography or computational modeling, would be necessary to definitively determine its three-dimensional structure and specific interactions with the receptor.
Methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate functions as a potent agonist of the cannabinoid receptor. While the specific details of its interaction with the receptor are not fully elucidated in the provided literature, research on its structural analogs, particularly WIN 55,212-2, sheds light on its potential mechanism of action. Like WIN 55,212-2, it is highly probable that this compound binds to the CB1 receptor, leading to the activation of downstream signaling pathways. This activation can result in various physiological effects, including analgesia, hypothermia, and changes in motor function.
Cannabinoid Receptor Pharmacology: It has been instrumental in studying the structure-activity relationship of cannabinoid agonists and understanding their interactions with the CB1 receptor.
Analgesia Research: WIN 55,212-2's potent analgesic properties have made it a valuable tool in investigating the role of the endocannabinoid system in pain modulation. Studies have shown its effectiveness in various pain models.
Neurological Disorders: Research has explored the potential therapeutic benefits of CB1 receptor agonists like WIN 55,212-2 in neurological disorders such as multiple sclerosis and Parkinson's disease.
Appetite Regulation: Studies have investigated the role of CB1 receptors in appetite regulation, and WIN 55,212-2 has been used to elucidate the effects of CB1 activation on food intake.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2